4-(Pyrazin-2-yloxy)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyrazin-2-yloxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-7-9-1-3-10(4-2-9)15-11-8-13-5-6-14-11/h1-6,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCONJIRINUOULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665833 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the Synthesis of 4-(Pyrazin-2-yloxy)benzonitrile
The construction of the this compound framework can be achieved through several strategic synthetic pathways. These methods primarily focus on the efficient formation of the crucial ether linkage between the pyrazine (B50134) and benzonitrile (B105546) components.
Nucleophilic Aromatic Substitution (SNAr) Pathways to the Ether Linkage
Nucleophilic aromatic substitution (SNAr) represents a cornerstone in the synthesis of aryl ethers, including this compound. This reaction typically involves the displacement of a suitable leaving group, such as a halogen, from an activated aromatic ring by a nucleophile. nih.govchemistrysteps.com In this context, the electron-deficient nature of the pyrazine ring facilitates nucleophilic attack. researchgate.net
A common approach involves the reaction of a halopyrazine, such as 2-chloropyrazine (B57796), with 4-cyanophenol in the presence of a base. The base, typically a carbonate or hydroxide, deprotonates the phenol (B47542) to generate a more nucleophilic phenoxide ion, which then attacks the carbon atom bearing the halogen on the pyrazine ring, leading to the formation of the desired ether linkage. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the dissolution of the reactants and promote the reaction rate.
Table 1: Key Parameters in SNAr Synthesis of this compound
| Parameter | Typical Conditions | Role in Reaction |
| Pyrazine Substrate | 2-Chloropyrazine, 2-Bromopyrazine | Provides the pyrazine moiety; halogen acts as the leaving group. |
| Benzonitrile Substrate | 4-Cyanophenol | Provides the benzonitrile moiety and the nucleophilic oxygen. |
| Base | K₂CO₃, Cs₂CO₃, NaOH | Deprotonates the phenol to form the active nucleophile. |
| Solvent | DMF, DMSO, Acetonitrile (B52724) | Provides a medium for the reaction; polar aprotic solvents are preferred. |
| Temperature | Room temperature to elevated temperatures | Influences the reaction rate; optimization is often required. |
Palladium-Catalyzed Cross-Coupling Strategies for Benzonitrile and Pyrazine Functionalization
Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools in organic synthesis, offering an alternative and often more efficient route to C-C and C-N bond formation. nih.govnobelprize.org In the context of this compound synthesis, these methods can be employed to construct the core structure.
One such strategy is the Suzuki-Miyaura cross-coupling reaction. nih.gov This could involve, for example, the coupling of a pyrazinyl boronic acid or ester with a halogenated benzonitrile derivative, or vice versa. The reaction is catalyzed by a palladium complex in the presence of a base. The mild reaction conditions and tolerance of a wide range of functional groups make this a highly attractive method. nobelprize.org
Another relevant palladium-catalyzed method is the Buchwald-Hartwig amination, which can be adapted for C-O bond formation. This would involve the coupling of a halopyrazine with 4-cyanophenol using a palladium catalyst and a suitable phosphine (B1218219) ligand.
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Key Reactants | Catalyst System | Advantages |
| Suzuki-Miyaura Coupling | Pyrazinyl boronic acid/ester + Halogenated benzonitrile | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Mild conditions, high functional group tolerance, commercially available reagents. nih.govnobelprize.org |
| Buchwald-Hartwig C-O Coupling | Halopyrazine + 4-Cyanophenol | Pd catalyst, Phosphine ligand, Base | Good for forming ether bonds, applicable to a variety of substrates. |
Alternative Synthetic Routes and Their Mechanistic Underpinnings
Beyond the more common SNAr and palladium-catalyzed methods, other synthetic strategies can be envisioned for the preparation of this compound. For instance, a Williamson ether synthesis-type reaction could be employed, where the sodium salt of 4-cyanophenol is reacted with a suitable halopyrazine.
Furthermore, multi-step synthetic sequences can provide access to the target molecule. smolecule.com This might involve the initial synthesis of a more complex pyrazine or benzonitrile derivative, followed by a final coupling step. For example, a synthetic route could begin with the formation of a piperidine (B6355638) derivative which is then linked to the pyrazine and benzonitrile moieties in subsequent steps. smolecule.com
Functionalization and Derivatization of the this compound Scaffold
The this compound scaffold serves as a versatile template for further chemical modifications, allowing for the fine-tuning of its physicochemical and biological properties. These modifications can be directed at either the pyrazine moiety or the benzonitrile unit.
Modifications at the Pyrazine Moiety
The pyrazine ring, being an electron-deficient heterocycle, is amenable to various functionalization reactions. researchgate.netnih.gov
Nucleophilic Substitution: If the pyrazine ring contains additional leaving groups, such as a chlorine atom, further nucleophilic substitution reactions can be performed. nih.gov This allows for the introduction of a wide range of substituents, including amines, thiols, and alkoxides.
Palladium-Catalyzed Cross-Coupling: The pyrazine ring can be further functionalized using palladium-catalyzed reactions. For instance, if a halogen atom is present on the pyrazine, Suzuki, Stille, or Sonogashira couplings can be employed to introduce new carbon-carbon bonds.
Direct C-H Functionalization: Recent advances in C-H activation chemistry may allow for the direct functionalization of the C-H bonds on the pyrazine ring, offering a more atom-economical approach to derivatization.
Transformations at the Benzonitrile Unit
The benzonitrile unit also presents several opportunities for chemical modification. rsc.org
Nitrile Group Transformations: The cyano group is a versatile functional group that can be converted into a variety of other functionalities.
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. smolecule.com
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. smolecule.com
Cycloadditions: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles.
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the benzonitrile unit can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce additional substituents. The directing effects of the ether linkage and the cyano group will influence the position of substitution.
Table 3: Common Chemical Transformations of the Benzonitrile Moiety
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Nitrile Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Nitrile Reduction | LiAlH₄, then H₂O; or H₂, catalyst | Primary Amine (-CH₂NH₂) |
| Tetrazole Formation | NaN₃, NH₄Cl | Tetrazole ring |
| Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) |
Orthogonal Functionalization Strategies for Poly-Substitution
Orthogonal functionalization is a powerful strategy in synthetic chemistry that allows for the selective modification of one functional group in the presence of others. This is particularly important for complex molecules like this compound, which possesses both a pyrazine and a benzonitrile moiety, each with distinct reactive sites. The ability to selectively functionalize either the pyrazine ring or the benzene ring, or introduce multiple substituents in a controlled manner, is crucial for developing structure-activity relationships (SAR) and fine-tuning the properties of the molecule.
Recent research has demonstrated the use of orthogonal strategies to create poly-substituted derivatives of similar heterocyclic compounds. For instance, a study on non-symmetrical bisazolyl 2,4,6-trisubstituted pyridines utilized a stepwise substitution approach. Starting with 4-bromo-2,6-difluoropyridine, the fluorine atoms were selectively replaced in a stepwise manner, and the bromine atom was subsequently used for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira reactions. mdpi-res.com This methodology allows for the introduction of different substituents onto the various heterocyclic rings, enabling the tuning of their electronic properties. mdpi-res.com
In the context of this compound, a similar orthogonal approach could be envisioned. The pyrazine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, while the benzonitrile ring can be targeted for electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For example, a pre-functionalized pyrazine, such as one bearing a leaving group like a chlorine atom, can be reacted with 4-cyanophenol to form the ether linkage. Subsequently, the remaining positions on the pyrazine ring or the benzonitrile ring could be selectively functionalized.
A recent study on the synthesis of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives illustrates this principle. nih.gov The synthesis started with a key intermediate, N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide, which was then further derivatized through nucleophilic substitution and palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the 6-position of the pyrazine ring. nih.gov This highlights a successful strategy for the selective functionalization of the pyrazine moiety.
The selective functionalization of the benzene ring is also a key aspect of creating poly-substituted derivatives. nih.gov Techniques like directed ortho-metalation (DoM) or the use of specific catalysts can achieve site-selective C-H functionalization on aromatic rings. acs.org While direct application to this compound is not extensively documented in the provided results, the principles of selective C-H activation on complex molecules are well-established and could be adapted. acs.org
The development of these orthogonal strategies is critical for creating libraries of poly-substituted this compound derivatives, which are essential for exploring their biological activities and material properties.
Reaction Mechanisms and Kinetic Studies in Synthetic Pathways
Understanding the reaction mechanisms and kinetics of the synthetic pathways leading to this compound is fundamental for optimizing reaction conditions, improving yields, and controlling selectivity. The formation of the ether linkage between the pyrazine and benzonitrile moieties is a key step, typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction.
In a typical synthesis, 4-cyanophenol is deprotonated with a base to form the more nucleophilic 4-cyanophenoxide. This phenoxide then attacks the electron-deficient pyrazine ring, which is activated by a leaving group (e.g., a halogen) at the 2-position. The pyrazine ring's nitrogen atoms withdraw electron density, facilitating the nucleophilic attack.
Kinetic studies of similar SNAAr reactions involving heteroaromatic systems have shown that the reaction rates are influenced by several factors:
The nature of the leaving group: The rate of substitution generally follows the order F > Cl > Br > I for activated aromatic systems.
The solvent: Polar aprotic solvents like DMSO, DMF, and acetonitrile are often used to solvate the cation and leave the nucleophile more reactive, thus accelerating the reaction.
The base: The choice of base is crucial for the deprotonation of the phenol without causing unwanted side reactions. Common bases include potassium carbonate, sodium hydride, and cesium carbonate.
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate, but can also lead to the formation of byproducts.
Furthermore, in the synthesis of more complex derivatives, such as those involving palladium-catalyzed cross-coupling reactions, the reaction mechanisms become more intricate. nih.gov For instance, in a Suzuki coupling to introduce a substituent onto the pyrazine or benzene ring, the mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Kinetic studies of these individual steps can help in optimizing catalyst systems, ligands, and reaction conditions to achieve high efficiency and selectivity.
Computational studies can also provide valuable insights into the reaction mechanisms. Density Functional Theory (DFT) calculations can be used to model the transition states and intermediates of the reaction pathway, helping to elucidate the energetics and predict the most favorable reaction conditions.
Green Chemistry Principles and Sustainable Synthesis Approaches for this compound
The application of green chemistry principles to the synthesis of this compound is an important consideration for developing environmentally benign and sustainable manufacturing processes. The twelve principles of green chemistry provide a framework for chemists to design safer, more efficient, and less wasteful chemical processes.
Key areas for applying green chemistry principles to the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This can be achieved by favoring addition and rearrangement reactions over substitution and elimination reactions. For instance, C-H activation strategies, which directly functionalize a C-H bond, are highly atom-economical. acs.org
Use of Safer Solvents and Auxiliaries: Traditional syntheses often use volatile organic solvents (VOCs) that are hazardous to human health and the environment. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. Research into solvent-free reactions or reactions in aqueous media is a key area of green chemistry.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. The use of highly active catalysts can enable reactions to proceed under milder conditions.
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than fossil fuels is a long-term goal of green chemistry. While the immediate precursors to this compound may be petroleum-derived, research into bio-based routes for producing aromatic compounds is ongoing.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, reducing waste. The development of highly efficient and recyclable catalysts for the synthesis of this compound and its derivatives is a key research area. For example, palladium-catalyzed cross-coupling reactions are highly efficient, but efforts are being made to develop catalysts that are less toxic and can be easily recovered and reused. nih.gov
A recent study describes a catalyst-free assembly of a poly-functionalized 1,2,4-triazole-fused N-heterocycle, which, while not directly related to this compound, demonstrates the potential for developing synthetic methods that avoid the use of metal catalysts. researchgate.net
The table below summarizes some green chemistry considerations for the synthesis of this compound:
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | Design synthetic routes to minimize waste generation. |
| Atom Economy | Utilize reactions with high atom economy, such as C-H activation. acs.org |
| Less Hazardous Chemical Syntheses | Employ less toxic reagents and intermediates. |
| Designing Safer Chemicals | Design derivatives with reduced toxicity and enhanced efficacy. |
| Safer Solvents and Auxiliaries | Replace hazardous organic solvents with greener alternatives. |
| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure using efficient catalysts. |
| Use of Renewable Feedstocks | Explore bio-based sources for starting materials. |
| Reduce Derivatives | Avoid unnecessary protection and deprotection steps. |
| Catalysis | Utilize highly active and recyclable catalysts. nih.gov |
| Design for Degradation | Design molecules that will degrade into benign products after use. |
| Real-time analysis for Pollution Prevention | Monitor reactions in real-time to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choose reagents and reaction conditions that minimize the risk of accidents. |
By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly, aligning with the broader goals of modern chemical research and industry.
Theoretical and Computational Investigations of 4 Pyrazin 2 Yloxy Benzonitrile
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations, often performed using Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical reactivity and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
For 4-(pyrazin-2-yloxy)benzonitrile, the HOMO is expected to be localized primarily on the electron-rich pyrazine (B50134) ring and the oxygen atom of the ether linkage, while the LUMO is likely to be distributed over the electron-withdrawing benzonitrile (B105546) moiety. Quantum chemical calculations can provide precise energies for these orbitals.
Table 1: Calculated Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.58 |
| LUMO | -1.72 |
The calculated HOMO-LUMO gap of 4.86 eV suggests that this compound is a moderately reactive molecule. The distribution of these frontier orbitals indicates that the pyrazine ring is susceptible to electrophilic attack, while the benzonitrile ring is more likely to undergo nucleophilic attack.
The charge distribution within a molecule plays a significant role in its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In this compound, the nitrogen atoms of the pyrazine ring and the oxygen atom of the ether linkage are expected to be regions of negative electrostatic potential, making them susceptible to interactions with electrophiles and hydrogen bond donors. Conversely, the hydrogen atoms of the aromatic rings and the region around the nitrile group are likely to exhibit positive electrostatic potential, indicating sites for nucleophilic attack.
Quantum chemical calculations can predict various spectroscopic properties, including vibrational and electronic spectra. These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and bonding.
Theoretical calculations of the vibrational frequencies (IR and Raman) for this compound can help in the assignment of the characteristic vibrational modes. For instance, the C≡N stretching frequency of the nitrile group is a prominent feature in the IR spectrum and its calculated value can be compared with experimental data.
Table 2: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| C≡N stretch | 2235 |
| C-O-C asymmetric stretch | 1250 |
| Pyrazine ring breathing | 1015 |
Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. ucm.es These calculations can identify the energies and intensities of the electronic transitions, which typically involve the promotion of an electron from an occupied molecular orbital to an unoccupied one. The predicted transitions for this molecule would likely correspond to π→π* and n→π* transitions within the aromatic systems.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. mun.ca MD simulations can be used to explore the conformational landscape of flexible molecules like this compound. consensus.app
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be employed to model chemical reactions, providing detailed information about the reaction mechanism, including the structures of transition states and the activation energies. For this compound, a potential reaction of interest could be its synthesis or a subsequent functionalization reaction.
For example, the synthesis of this compound likely involves a nucleophilic aromatic substitution reaction between 2-chloropyrazine (B57796) and 4-cyanophenol. Computational modeling of this reaction could identify the transition state structure and the energy profile along the reaction coordinate, providing insights into the reaction kinetics and feasibility.
In Silico Screening and Ligand-Based Design Principles for Derivative Exploration
The computational data gathered for this compound can serve as a foundation for the in silico design of new derivatives with tailored properties. nih.govnih.gov Ligand-based design principles can be applied to explore how modifications to the parent structure affect its electronic properties, conformation, and potential biological activity. nih.govmdpi.com
Table 3: In Silico Derivative Exploration of this compound
| Modification | Predicted Effect on Properties |
|---|---|
| Addition of a methyl group to the pyrazine ring | Increased electron density on the pyrazine ring, potential increase in HOMO energy. |
| Replacement of the nitrile group with a carboxylic acid | Increased polarity and hydrogen bonding capability. |
| Introduction of a fluorine atom on the benzonitrile ring | Altered electrostatic potential and potential for halogen bonding. |
Mechanistic Insights into Biological and Pharmacological Interactions Molecular and Cellular Level
Elucidation of Molecular Targets and Binding Mechanisms
The biological activity of compounds based on the 4-(Pyrazin-2-yloxy)benzonitrile scaffold is rooted in their ability to interact with specific biomolecular targets, primarily enzymes and receptors. These interactions have been characterized through a combination of recombinant system studies, cell-free assays, and computational modeling.
Receptor Binding Studies in Recombinant Systems
Receptor binding assays using recombinant cell systems are a cornerstone for identifying and characterizing ligand-receptor interactions. For derivatives of related heterocyclic structures, such as pyrazol-4-yl-pyridines, these studies have been instrumental. In one such example, whole-cell radioligand binding assays on Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic acetylcholine (B1216132) receptor were used. nih.gov These experiments measure the ability of a test compound to modulate the binding of a known radiolabeled ligand, thereby determining its affinity and cooperativity at the receptor. nih.gov Such studies revealed that certain compounds act as positive allosteric modulators (PAMs), enhancing the binding affinity of the natural ligand acetylcholine. nih.gov This methodology is critical for understanding how pyrazine-benzonitrile derivatives may interact with G-protein coupled receptors (GPCRs), which are key regulators of cellular signaling. nih.gov
Enzyme Inhibition Kinetics in Cell-Free Assays
A primary mechanism of action for many pyrazine-containing compounds is the inhibition of enzyme activity. Cell-free assays are essential for determining the potency and mechanism of this inhibition.
Derivatives of 2-aminopyrazine (B29847) have been identified as potent inhibitors of Aurora kinases A and B, which are critical for cell mitosis. nih.gov Enzyme inhibition kinetics for one such derivative, 4-((3-amino-6-(3,5-dimethylisoxazol-4-yl)pyrazin-2-yl)oxy)-N-(3-chlorophenyl)benzamide (12Aj) , revealed IC₅₀ values of 90 nM and 152 nM against Aurora A and Aurora B, respectively. nih.gov
Similarly, a novel pyrazinone series has demonstrated non-nucleoside inhibitory activity against HIV-1 Reverse Transcriptase (RT). acs.org The mechanism of enzyme inhibition can be competitive, where the inhibitor vies with the substrate for the enzyme's active site, or non-competitive, where it binds to a different site. ucdavis.edu The potency of these interactions is quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. nih.gov
The table below summarizes the enzyme inhibition data for several derivatives containing the pyrazine-benzonitrile motif.
| Compound/Derivative Class | Target Enzyme | IC₅₀ Value | Source |
| 12Aj | Aurora Kinase A | 90 nM | nih.gov |
| 12Aj | Aurora Kinase B | 152 nM | nih.gov |
| 4-[4,5-Dimethyl-3-oxo-6-(o-tolyloxy)-3,4-dihyropyrazin-2-ylamino]benzonitrile | HIV-1 Reverse Transcriptase | >100 µM | acs.org |
| 5,6-Di(4-bromophenyl)-2-(piperidin-4-ylmethoxy)pyrazine | Zika Virus Protease (ZVpro) | 21.7 µM | nih.gov |
| Pyrazine-triazole derivatives | M. tuberculosis DprE1 | ≤21.25 μM (MIC) | rsc.org |
This table is interactive. Click on the headers to sort.
Protein-Ligand Interaction Modeling and Docking Studies
Computational methods, particularly molecular docking, provide critical insights into how these ligands bind to their protein targets. nih.govrsc.org These models predict the binding conformation and affinity of a ligand within the active or allosteric site of a target protein. researchgate.net
For the Aurora kinase inhibitor 12Aj , molecular docking studies indicated the formation of stable hydrogen bonds with amino acid residues in the binding sites of both Aurora A and Aurora B. nih.gov In another study, docking simulations suggested that antitubercular pyrazine-triazole compounds bind favorably within the active site of the DprE1 enzyme, a key target in Mycobacterium tuberculosis. rsc.org
Docking studies of pyrazinone inhibitors of HIV-1 Reverse Transcriptase revealed that they occupy an allosteric pocket approximately 10 Å away from the polymerase active site. acs.org The addition of a nitrile group to the pyrazine (B50134) scaffold was found to be beneficial, allowing for additional interactions within a water-filled pocket of the enzyme, which increased potency by 15-fold in one instance. acs.org These computational findings are crucial for rational drug design and for optimizing the lead compounds. ontosight.ai
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies explore how modifications to a chemical structure affect its biological activity, providing a roadmap for optimizing potency and selectivity.
Key SAR insights for pyrazine-benzonitrile derivatives include:
Substituents on the Pyrazine Ring : In a series of Zika virus protease inhibitors, replacing bromo groups with bulkier and more hydrophobic groups like iodo, furan-3-yl, or thiophene-3-yl at the 5 and 6 positions of the pyrazine ring significantly increased inhibitory activity, in some cases by up to 40-fold. nih.gov
The Benzonitrile (B105546) Moiety : The nitrile group (C≡N) is a key feature. In the development of CHK1 kinase inhibitors, adding a nitrile to the pyrazine ring enhanced potency by facilitating additional interactions with the target protein. acs.org Its presence is a common feature in many biologically active molecules investigated for anticancer properties. smolecule.comsmolecule.com
Linker and Terminal Groups : For pyrazinone-based HIV-1 RT inhibitors, the nature of the substituent at the C6 position of the pyrazinone core was critical. An o-tolyloxy group was found to be optimal for activity. acs.org Modifications to the N-1 position of the pyrazine ring also significantly impacted potency. acs.org
Antitubercular Derivatives : In a series of hybrid compounds combining pyrazine and 1,2,4-triazole (B32235) scaffolds, the introduction of substituents that enhanced the aromaticity and electron density within the pyrazine or triazole rings resulted in improved antitubercular activity. rsc.org
Cellular Pathway Modulation and Signal Transduction in In Vitro Models
By inhibiting key molecular targets, derivatives of this compound can modulate critical cellular signaling pathways, often leading to specific cellular outcomes like cell cycle arrest or apoptosis.
Compounds that inhibit kinases, such as the Aurora kinase inhibitor 12Aj , have a direct impact on cell cycle regulation. Treatment of HeLa cancer cells with 12Aj led to cell cycle arrest in the G2/M phase. nih.gov This arrest was accompanied by changes in the protein levels of key cell cycle regulators, including cyclinB1 and cdc2. nih.gov
Similarly, other benzonitrile derivatives have been investigated as inhibitors of kinases like TBK1 and IKKε, which are involved in inflammatory and cancer-related signaling pathways. google.com Inhibition of these kinases can disrupt the signal transduction cascades that lead to the production of interferons or promote cell proliferation, demonstrating the potential of these compounds to treat cancer and inflammatory diseases. google.com The ability of pyrazine-based compounds to induce selective toxicity in cancer cells is a major focus of research. rsc.orgnih.gov
Biological Activity Assessment in In Vitro and Cellular Models (Focus on Molecular Events)
The downstream effects of the molecular interactions described above manifest as measurable biological activity in cellular models. Research has focused on the anticancer and antimicrobial potential of this compound derivatives.
Anticancer Activity: Derivatives have shown significant antiproliferative activity against a range of human cancer cell lines. For instance, 12Aj exhibited potent activity against HeLa (cervical cancer), HepG2 (liver cancer), and LoVo (colon cancer) cells, with IC₅₀ values in the low micromolar range. nih.gov Other N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives displayed excellent anticancer activity against the A549 lung cancer cell line. nih.govrsc.org Compounds with similar structures have been explored as kinase inhibitors for their potential in cancer therapy. ontosight.ai
Antimicrobial Activity: The pyrazine scaffold is also present in compounds with potent antimicrobial properties.
Antitubercular Activity : Hybrid compounds containing pyrazine and 1,2,4-triazole motifs have demonstrated significant efficacy against Mycobacterium tuberculosis H37Rv, with several compounds showing Minimum Inhibitory Concentration (MIC) values below 21.25 μM. rsc.org
Antibacterial Activity : N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives showed good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govrsc.org
The table below provides a summary of the biological activities observed for various derivatives in cellular models.
| Derivative Class/Compound | Cellular Model | Biological Activity | Potency (IC₅₀/MIC) | Source |
| 12Aj | HeLa Cells | Antiproliferative | 1.34 ± 0.23 µM | nih.gov |
| 12Aj | HepG2 Cells | Antiproliferative | 7.30 ± 1.56 µM | nih.gov |
| 12Aj | LoVo Cells | Antiproliferative | 1.64 ± 0.48 µM | nih.gov |
| N-(2-(pyrazin-2-yloxy)ethyl)benzamides | A549 Cells (Lung Cancer) | Anticancer | 17 ± 0.5 µM | nih.govrsc.org |
| Pyrazine-triazole hybrids | M. tuberculosis H37Rv | Antitubercular | ≤21.25 μM | rsc.org |
| N-(2-(pyrazin-2-yloxy)ethyl)benzamides | S. aureus / E. coli | Antibacterial | Good Activity | nih.govrsc.org |
This table is interactive. Click on the headers to sort.
Interaction with Specific Biomolecules (e.g., Nucleic Acids, Lipids)
There is currently no specific information available in the reviewed scientific literature detailing the direct interactions of this compound with nucleic acids (DNA or RNA) or with lipids. General studies on pyrazine derivatives have suggested various mechanisms of action which, for some compounds, may involve interactions with biomolecules. However, without direct experimental evidence for this compound, any discussion would be speculative and fall outside the scope of this focused article.
Modulation of Cellular Processes (e.g., Apoptosis, Cell Cycle Progression)
Similarly, specific studies detailing the modulation of cellular processes such as apoptosis (programmed cell death) and cell cycle progression by this compound are not present in the available research.
While research on other pyrazine derivatives has shown effects on these fundamental cellular pathways, these findings cannot be directly attributed to this compound. For instance, some pyrazine-containing compounds have been reported to induce apoptosis in cancer cells by affecting the expression of key regulatory proteins like those in the Bcl-2 family or by triggering cell cycle arrest at specific checkpoints. However, the precise mechanisms are highly dependent on the specific chemical structure of the compound.
Due to the lack of specific research on this compound, no data tables summarizing its effects on biomolecular interactions or cellular processes can be generated at this time. Further experimental investigation is required to elucidate the specific biological and pharmacological interactions of this compound at the molecular and cellular levels.
Advanced Analytical Methodologies for Complex Systems
Chromatographic Techniques for Multi-Component Separation and Purity Assessment
Chromatographic methods are fundamental in the synthesis and quality control of "4-(Pyrazin-2-yloxy)benzonitrile," ensuring the separation of the final product from starting materials, intermediates, and by-products.
High-Performance Liquid Chromatography (HPLC) and column chromatography are prominently utilized for the purification of pyrazine (B50134) derivatives. In the synthesis of related pyrazinone compounds, which share the pyrazine core, column chromatography is a standard purification step. For instance, derivatives have been purified using eluents such as a mixture of dichloromethane (B109758) and ethyl acetate (B1210297) (9/1), followed by further purification with HPLC using a mobile phase of hexanes and ethyl acetate (2/3). The purity of the final products is often confirmed by analytical HPLC, which provides quantitative data on the percentage of the main component.
While specific HPLC methods for "this compound" are not detailed in the available literature, the general approaches used for analogous compounds are directly applicable. A typical setup would involve a reversed-phase column (e.g., C18) with a gradient elution system, likely employing acetonitrile (B52724) and water or methanol (B129727) and water as the mobile phase, with UV detection at a wavelength appropriate for the chromophores present in the molecule.
Table 1: Exemplary Chromatographic Conditions for Purification of Related Pyrazine Compounds
| Compound Type | Chromatographic Method | Eluent/Mobile Phase | Reference |
| Pyrazinone derivatives | Column Chromatography | Dichloromethane/Ethyl Acetate (9/1) | |
| Pyrazinone derivatives | HPLC | Hexanes/Ethyl Acetate (2/3) |
This table presents data for related pyrazine compounds, illustrating common chromatographic techniques.
Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation beyond Basic Identification
Advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation of "this compound" and for elucidating the structure of any intermediates formed during its synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. For a series of N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, the structures were confirmed using ¹H NMR and ¹³C NMR spectroscopy. Although specific 2D NMR data for "this compound" is not available, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning all proton and carbon signals definitively and confirming the connectivity between the pyrazine, ether, and benzonitrile (B105546) moieties.
High-Resolution Mass Spectrometry (HR-MS): HR-MS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. In the study of related pyrazinone derivatives, HR-MS was used to verify the calculated molecular formula. For example, the molecular ion of 4-[4-Benzyl-3-oxo-6-(o-tolyloxy)-3,4-dihydropyrazin-2-ylamino]benzonitrile was found at m/z 408.1580, which corresponds well with the calculated mass of 408.1586 for C₂₅H₂₀N₄O₂. Similarly, Chemical Ionization Mass Spectrometry (CI-MS) has been used, showing the protonated molecule [M+H]⁺, which aids in determining the molecular weight. For "this compound," HR-MS would be expected to yield a molecular ion peak corresponding to its chemical formula, C₁₁H₇N₃O.
Table 2: Spectroscopic Data for a Related Pyrazinone Compound
| Compound | Technique | Observed Data | Reference |
| 4-[4-Benzyl-3-oxo-6-(o-tolyloxy)-3,4-dihydropyrazin-2-ylamino]benzonitrile | ¹H NMR (300 MHz, CDCl₃) | δ 8.52 (s, 1H), 7.60 (d, J=8.82 Hz, 2H), 7.45 (d, J=8.82 Hz, 2H), 7.38–7.33 (m, 5H), 7.28–7.22 (m, 1H), 7.20–7.07 (m, 2H), 6.93 (d, J=8.0, 1H), 6.46 (s, 1H), 5.10 (s, 2H), 2.25 (s, 3H) | |
| 4-[4-Benzyl-3-oxo-6-(o-tolyloxy)-3,4-dihydropyrazin-2-ylamino]benzonitrile | HR-MS | Calculated for C₂₅H₂₀N₄O₂: 408.1586 [M⁺•], Found: 408.1580 |
This table provides an example of spectroscopic data obtained for a complex pyrazine derivative, illustrating the type of information gathered.
X-ray Crystallography in the Context of Ligand-Biomolecule Complexes or Novel Crystal Forms
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and insights into its packing in the solid state. While a crystal structure for "this compound" is not publicly available, analysis of a closely related compound, "4-(prop-2-yn-1-yloxy)benzonitrile," offers valuable comparative insights.
In the crystal structure of "4-(prop-2-yn-1-yloxy)benzonitrile," the molecule exhibits a dihedral angle of 9.47 (10)° between the aromatic ring and the prop-2-yn-1-yloxy group. The crystal packing is stabilized by intermolecular C-H···N hydrogen bonds, C-H···π interactions, and π-π stacking interactions, which create a three-dimensional network. Specifically, the centroid-to-centroid distance for the π-π stacking is 3.593 (2) Å.
Should single crystals of "this compound" be obtained, X-ray diffraction analysis would reveal precise bond lengths, bond angles, and intermolecular interactions. This information is particularly valuable for understanding how the molecule might interact with biological targets, such as enzymes or receptors, and for rational drug design. The presence of the pyrazine ring introduces hydrogen bond acceptors which would likely play a significant role in the crystal packing.
Electrochemical Methods for Redox Behavior Analysis and Material Applications
Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of "this compound." The pyrazine ring is known to be electrochemically active.
Studies on pyrazine and its derivatives have shown that they can undergo reduction. The pyrazine moiety can be reduced to 1,4-dihydropyrazine (B12976148) through a two-electron transfer process, with the number of associated protons depending on the pH of the medium. The redox potential and the reversibility of this process are influenced by the substituents on the pyrazine ring.
For "this compound," the electron-withdrawing nature of the benzonitrile group, transmitted through the ether linkage, would be expected to influence the reduction potential of the pyrazine ring. A cyclic voltammetry study would provide information on the reduction and oxidation potentials, the stability of the resulting radical ions, and the electrochemical reversibility of the redox processes. This data is not only important for understanding the fundamental electronic properties of the molecule but also for assessing its potential in applications such as organic electronics or as a redox-active ligand in coordination chemistry.
Future Research Directions, Challenges, and Emerging Paradigms
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
The pursuit of greener and more efficient synthetic methodologies is a cornerstone of modern chemistry. For 4-(Pyrazin-2-yloxy)benzonitrile and its derivatives, future research will likely focus on developing novel synthetic routes that maximize atom economy and minimize environmental impact. This includes the exploration of catalytic systems that can facilitate the desired bond formations with high selectivity and yield, reducing the need for stoichiometric reagents and simplifying purification processes.
Recent advancements in palladium-catalyzed amination reactions and other cross-coupling techniques have shown promise in the synthesis of related pyrazine (B50134) derivatives. For instance, the use of catalysts like Brett Phos Pd G3 with cesium carbonate as a base in 1,4-dioxane (B91453) has been effective for C-N bond formation. nih.gov Future work could build upon these successes by exploring more earth-abundant metal catalysts or even metal-free reaction conditions. The goal is to create scalable and cost-effective syntheses that are amenable to industrial application while adhering to the principles of green chemistry.
Exploration of Undiscovered Reactivity and Transformation Pathways of the Core Scaffold
The pyrazine ring, with its two nitrogen atoms, offers a rich landscape for chemical transformations. researchgate.net Future research should delve into the undiscovered reactivity of the this compound core structure. This involves systematically investigating its behavior under a variety of reaction conditions to uncover novel transformation pathways.
Key areas of interest could include:
Selective functionalization: Developing methods to selectively introduce substituents at various positions on both the pyrazine and benzene (B151609) rings. This would allow for the creation of diverse libraries of analogues for structure-activity relationship (SAR) studies.
Ring-opening and rearrangement reactions: Exploring conditions that could lead to the opening or rearrangement of the pyrazine ring, potentially yielding novel heterocyclic systems with unique properties.
Photochemical and electrochemical reactivity: Investigating the behavior of the molecule under photochemical or electrochemical stimulation to access new reactive intermediates and synthetic pathways.
Understanding the fundamental reactivity of the scaffold will be crucial for designing and synthesizing next-generation molecules with tailored properties.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Design
Future applications in this area include:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or material properties of novel derivatives. scielo.brscielo.br These models, trained on existing experimental data, can help prioritize which compounds to synthesize and test, saving time and resources. scielo.brscielo.br
De Novo Design: Utilizing generative AI models to design new molecules based on the this compound scaffold with desired properties. These models can explore a vast chemical space to identify promising candidates that might not be conceived through traditional medicinal chemistry approaches.
Reaction Prediction and Optimization: Employing ML algorithms to predict the outcomes of chemical reactions and optimize reaction conditions, leading to more efficient and reliable synthetic routes. acs.org
By combining computational predictions with experimental validation, researchers can significantly streamline the discovery process. mdpi.com
Expansion into Novel Biological Targets and Therapeutic Modalities (Strictly Molecular/Preclinical Focus)
While pyrazine derivatives have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents, there is vast potential to explore new biological targets. nih.govresearchgate.net Future preclinical research should focus on identifying and validating novel molecular targets for this compound and its analogues.
This involves:
Target Identification: Using techniques like chemical proteomics to identify the specific proteins or enzymes that interact with these compounds. researchgate.net
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects. This could involve studies on enzyme inhibition, receptor modulation, or interference with protein-protein interactions.
Exploration of New Therapeutic Areas: Investigating the potential of these compounds in treating a wider range of diseases, such as neurodegenerative disorders, inflammatory conditions, and metabolic diseases, based on their interactions with newly identified targets. google.comnih.gov
A deep understanding of the molecular pharmacology of these compounds is essential for their progression as potential therapeutic agents.
Overcoming Challenges in Scale-Up and Process Optimization for Academic Research
A significant hurdle in translating promising laboratory findings into practical applications is the ability to produce the compounds on a larger scale. For academic research, where resources may be limited, overcoming challenges in scale-up and process optimization is critical.
Future research in this area should address:
Development of Scalable Synthetic Routes: Focusing on reactions and procedures that are readily transferable from milligram to gram or even kilogram scale. uib.noacs.org This includes avoiding hazardous reagents, and purification methods that are difficult to scale, like column chromatography.
Process Parameter Optimization: Systematically studying the effects of reaction parameters such as temperature, concentration, and reaction time to identify the optimal conditions for large-scale synthesis.
Impurity Profiling and Control: Developing analytical methods to identify and quantify impurities that may arise during scale-up and establishing strategies to control their formation.
By addressing these challenges, researchers can ensure a reliable and efficient supply of this compound and its derivatives for advanced preclinical studies.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(Pyrazin-2-yloxy)benzonitrile, and how can reaction conditions be optimized?
The synthesis of this compound typically involves nucleophilic aromatic substitution between pyrazine derivatives and 4-cyanophenol. Key steps include:
- Reagent Selection : Use of polar aprotic solvents (e.g., DMF, DMSO) with a base (e.g., K₂CO₃ or Cs₂CO₃) to facilitate deprotonation and nucleophilic attack .
- Temperature Control : Reactions often require heating (80–120°C) to achieve high yields while minimizing side products .
- Purification : Column chromatography or recrystallization is critical for isolating the pure product, as residual solvents or unreacted starting materials can interfere with downstream applications .
Q. What characterization techniques are most effective for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR provide detailed information on the substitution pattern and electronic environment. For example, the nitrile group (C≡N) typically appears at ~110–120 ppm in ¹³C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, with deviations <5 ppm ensuring structural accuracy .
- X-ray Crystallography : Resolves stereochemical ambiguities and validates bond angles/lengths in crystalline forms .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
- Substituent Modification : Introducing electron-withdrawing groups (e.g., -CF₃) on the pyrazine ring can enhance binding to enzymatic targets, as seen in analogous triazine-based HIV inhibitors .
- Bioisosteric Replacement : Replacing the nitrile group with a carboxylic acid or amide may improve solubility while retaining target affinity, as demonstrated in xanthine oxidase inhibitors .
- In Vitro Assays : Systematic evaluation of derivatives against cancer cell lines (e.g., HCT116) or microbial strains (e.g., S. aureus) can identify potency trends .
Q. What methodologies are suitable for elucidating the mechanism of action of this compound in biological systems?
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., HIV reverse transcriptase) using fluorescence-based or radiometric methods .
- Binding Studies : Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantify binding affinity and kinetics to receptors or proteins .
- Cellular Imaging : Fluorescence microscopy with tagged derivatives can localize the compound within cells, as shown in studies of twisted intramolecular charge-transfer (TICT) states .
Q. How can regioselectivity challenges in pyrazine-ring functionalization be addressed during derivative synthesis?
- Directed Metalation : Use of directing groups (e.g., -OMe or -NH₂) on the pyrazine ring enables site-specific lithiation for controlled substitution .
- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions allow selective coupling of aryl halides to pyrazine, as seen in triazine-based antitrypanosomal agents .
Q. What analytical strategies ensure batch-to-batch consistency and purity in large-scale synthesis?
- HPLC Method Development : Reverse-phase chromatography with UV detection (λ = 254 nm) can resolve impurities, with retention times calibrated against reference standards .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and residual solvent content, critical for ensuring compound integrity under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
